
Ethyl 2-(difluoromethyl)nicotinate
説明
Ethyl 2-(difluoromethyl)nicotinate is a chemical compound that is part of the broader family of nicotinate esters. These compounds are derivatives of nicotinic acid and are characterized by their pyridine ring structure with a carboxylate ester function at the 3-position and various substituents at other positions on the ring. While the specific compound ethyl 2-(difluoromethyl)nicotinate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of ethyl 2-(difluoromethyl)nicotinate.
Synthesis Analysis
The synthesis of related nicotinate esters is described in several papers. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was determined using various analytical techniques . Another paper details the synthesis of alkyl-substituted ethyl nicotinates from 3-cyanopyridones, which involves a multi-step process including debromination and esterification . These methods could potentially be adapted for the synthesis of ethyl 2-(difluoromethyl)nicotinate by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of nicotinate esters is typically characterized using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds. The presence of electron-withdrawing groups, such as trifluoromethyl, can influence the electronic properties of the molecule and its reactivity .
Chemical Reactions Analysis
Nicotinate esters can participate in various chemical reactions. For example, the reaction of ethylene oxide with nicotinic acid derivatives has been studied, demonstrating the reactivity of the pyridine ring towards epoxides . Additionally, nicotinate esters can be used as intermediates in the synthesis of more complex molecules, such as 1,8-naphthyridines . The reactivity of ethyl 2-(difluoromethyl)nicotinate would likely be influenced by the electron-withdrawing difluoromethyl group, which could affect the compound's behavior in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinate esters are influenced by their molecular structure. For instance, the introduction of fatty acid substituents on ethyl-nicotinate ionic compounds can lead to the formation of supramolecular structures and ionic liquids with unique properties, such as low melting points and ionic conductivity . The difluoromethyl group in ethyl 2-(difluoromethyl)nicotinate would likely affect the compound's boiling point, solubility, and stability, making it distinct from other nicotinate esters.
科学的研究の応用
Synthesis and Chemical Applications:
- Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared for use as an intermediate in synthesizing certain naphthyridinones (Eichler, Rooney, & Williams, 1976).
- Studies have explored the synthesis of various derivatives of ethyl nicotinate, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, highlighting their molecular conformations and crystal structures (Cobo, Glidewell, Low, & Orozco, 2008).
- Ethyl nicotinate was also used as an intermediate in synthesizing ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, with detailed analysis of its structure (Zhou et al., 2008).
Agricultural and Environmental Applications:
- Ethyl nicotinate was found to be a potent attractant for certain insects like Thrips obscuratus in peaches and apricots, offering potential applications in pest control (Penman et al., 1982).
Pharmacological Research:
- A study on 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate evaluated its retinoprotective effects in a rat model, indicating its potential in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Chemical Engineering and Process Intensification:
- Research on the continuous flow hydrogenation of ethyl nicotinate using a trickle bed reactor demonstrated increased throughput and productivity, highlighting its role in chemical engineering applications (Ouchi et al., 2014).
Analytical Chemistry and Separation Techniques:
- The study of nicotinate esters, including ethyl nicotinate, focused on their binding and hydrolysis by human serum albumin, providing insights into their interaction with biological molecules (Steiner, Mayer, & Testa, 1992).
- Densitometry was used for evaluating the separation effect of nicotinic acid derivatives, including ethyl nicotinate, in chromatographic techniques (Pyka & Klimczok, 2007).
Safety and Hazards
将来の方向性
The future directions for Ethyl 2-(difluoromethyl)nicotinate and similar compounds are likely to involve further exploration of difluoromethylation processes . This field of research has seen significant advances, particularly in processes based on X–CF2H bond formation . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .
特性
IUPAC Name |
ethyl 2-(difluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-4-3-5-12-7(6)8(10)11/h3-5,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABUTERAQIWNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188033 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346541-56-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346541-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



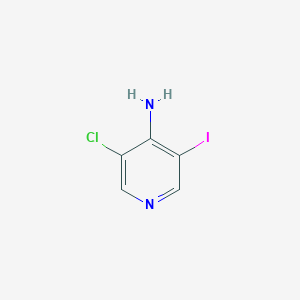


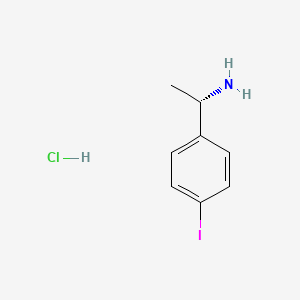

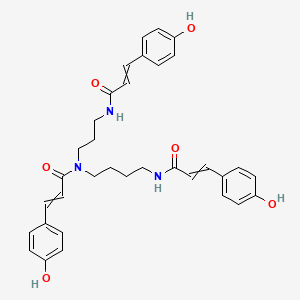
![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)


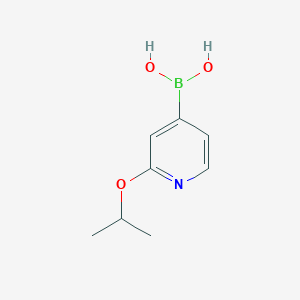
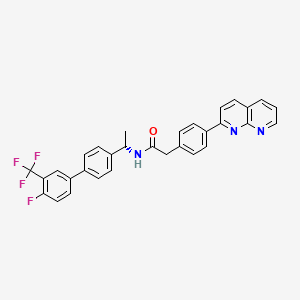
![N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide](/img/structure/B3027527.png)
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)
![2-[(2S,3E,4S)-3-(2-Hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B3027530.png)